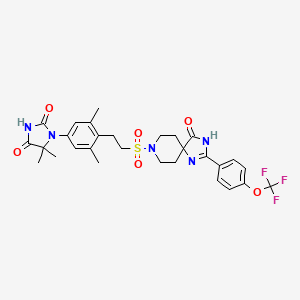

PF-04620110

概要

説明

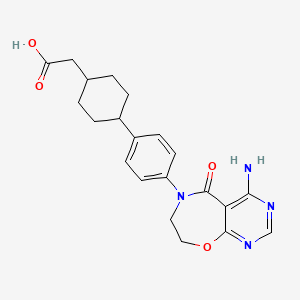

PF-04620110 is a potent, selective, and orally bioavailable inhibitor of diacylglycerol acyltransferase 1 (DGAT-1), an enzyme catalyzing the final committed step in the biosynthesis of triglycerides . It is currently in phase 1 clinical trials as a potential anti-diabetic agent .

Molecular Structure Analysis

The molecular formula of this compound is C21H24N4O4 . The exact mass is 396.18 and the molecular weight is 396.447 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 396.447 and a molecular formula of C21H24N4O4 . More detailed physical and chemical properties are not explicitly mentioned in the available literature.科学的研究の応用

2型糖尿病の治療

PF-04620110は、2型糖尿病の治療のために提案されている新規化合物です {svg_1}. 安全性、忍容性、薬物動態、薬力学について臨床試験で評価されています {svg_2}. この化合物は、血糖値の管理において潜在的な可能性を示しており、これは糖尿病の治療において極めて重要です {svg_3}.

肥満管理

This compoundは、過体重または肥満の個人において研究されています {svg_4}. この化合物は、代謝とエネルギー消費を調節する可能性があるため、肥満管理のための有望な候補となっています {svg_5}.

腸内ホルモンの調節

This compoundは、腸内ホルモンを調節することが知られています {svg_6}. これは、代謝性疾患や消化器疾患を含む、腸の健康に関連するさまざまな健康状態に影響を与える可能性があります {svg_7}.

DGAT1の阻害

This compoundは、アシルCoA:ジアシルグリセロールアシル転移酵素1(DGAT1)の選択的阻害剤です {svg_8}. DGAT1は、トリグリセリドの合成に関与する酵素です。 この酵素を阻害することは、肥満や2型糖尿病の治療のための有効なアプローチとなる可能性があります {svg_9}.

慢性炎症の抑制

This compoundは、マクロファージにおける脂肪酸誘発NLRP3インフラマソームの活性化を抑制することが示されています {svg_10}. これは、2型糖尿病などの疾患における慢性炎症の調節に重要となる可能性があります {svg_11}.

免疫応答の調節

この化合物は、NLRP3インフラマソームに対する影響を通じて免疫応答の調節に関連付けられています {svg_12}. これらは、カスパーゼ-1の活性化、および炎症性サイトカインの成熟と分泌によって、免疫応答を調節する複数のタンパク質複合体です {svg_13}.

作用機序

Target of Action

PF-04620110 is a potent and selective inhibitor of the enzyme diacylglycerol acyltransferase 1 (DGAT1) . DGAT1 is responsible for the final committed step in the biosynthesis of triglycerides .

Mode of Action

this compound interacts with DGAT1, inhibiting its activity. This inhibition is highly selective, with this compound showing over 1000-fold selectivity for DGAT1 over DGAT2 . This interaction results in a reduction of plasma triglyceride levels .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the synthesis of triglycerides. By inhibiting DGAT1, this compound prevents the final step in this pathway, reducing the production of triglycerides . This has downstream effects on lipid metabolism and accumulation, which are key factors in conditions such as obesity and type 2 diabetes .

Pharmacokinetics

It is known that this compound is orally bioavailable , indicating that it can be absorbed through the digestive tract and distributed throughout the body.

Result of Action

The primary molecular effect of this compound’s action is the reduction of plasma triglyceride levels . On a cellular level, this compound has been shown to suppress fatty acid-induced activation of the NLRP3 inflammasome in macrophages . This could potentially reduce inflammation, which is often associated with obesity and type 2 diabetes .

Action Environment

As an orally bioavailable compound , its action could potentially be influenced by factors such as the pH level in the stomach and the presence of food or other substances in the digestive tract

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-[4-[4-(4-amino-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-6-yl)phenyl]cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O4/c22-19-18-20(24-12-23-19)29-10-9-25(21(18)28)16-7-5-15(6-8-16)14-3-1-13(2-4-14)11-17(26)27/h5-8,12-14H,1-4,9-11H2,(H,26,27)(H2,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVVQZHMFVFGLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CC(=O)O)C2=CC=C(C=C2)N3CCOC4=NC=NC(=C4C3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677361 | |

| Record name | trans-4-[4-(4-Amino-7,8-dihydro-5-oxopyrimido[5,4-f][1,4]oxazepin-6(5H)-yl)phenyl]cyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1109276-89-2 | |

| Record name | PF-04620110 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1109276892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PF-04620110 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14887 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | trans-4-[4-(4-Amino-7,8-dihydro-5-oxopyrimido[5,4-f][1,4]oxazepin-6(5H)-yl)phenyl]cyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PF-04620110 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CQ4M18RLJW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[6-Chloranyl-2-Cyclopropyl-1-(1-Ethylpyrazol-4-Yl)-7-Fluoranyl-Indol-3-Yl]sulfanyl-2-Fluoranyl-Benzoic Acid](/img/structure/B609846.png)